molecular formula C12H22N4O4 B1346396 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone CAS No. 917202-00-7

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone

Cat. No.: B1346396
CAS No.: 917202-00-7
M. Wt: 286.33 g/mol
InChI Key: YMQRFVDFPNPYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone is a synthetic organic compound that features a piperazine ring substituted with a carbamoyl group and a Boc-protected amino group

Scientific Research Applications

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino compound.

    Formation of the piperazine ring: The protected amino compound is then reacted with a suitable piperazine derivative to introduce the piperazine ring.

    Introduction of the carbamoyl group: The piperazine derivative is further reacted with a carbamoylating agent to introduce the carbamoyl group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deprotected or modified amine derivatives.

Mechanism of Action

The mechanism of action of 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group and the carbamoyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Boc-amino-1-(4-carbamoyl-piperidin-1-yl)-ethanone: Similar structure but with a piperidine ring instead of a piperazine ring.

    2-Boc-amino-1-(4-carbamoyl-morpholin-1-yl)-ethanone: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone is unique due to the presence of both a Boc-protected amino group and a carbamoyl group on a piperazine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-carbamoylpiperazin-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O4/c1-12(2,3)20-11(19)14-8-9(17)15-4-6-16(7-5-15)10(13)18/h4-8H2,1-3H3,(H2,13,18)(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQRFVDFPNPYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138773
Record name 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917202-00-7
Record name 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917202-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.